![molecular formula C9H5F3N2O2 B1453717 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1247585-85-8](/img/structure/B1453717.png)

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Übersicht

Beschreibung

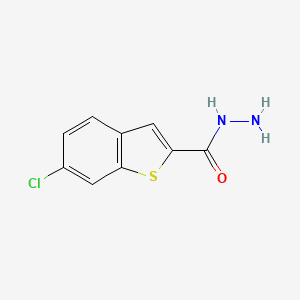

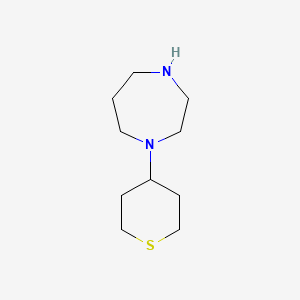

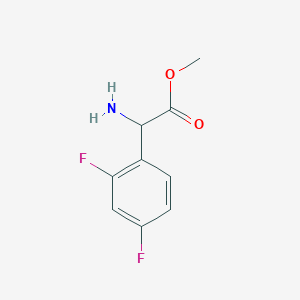

Imidazo[1,2-a]pyridine is a bicyclic compound consisting of an imidazole ring fused to a pyridine ring . The trifluoromethyl group and carboxylic acid group are common functional groups in organic chemistry. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which are structurally similar to the compound , has been reported . These compounds are synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazo[1,2-a]pyridine core with a trifluoromethyl group attached at one position and a carboxylic acid group attached at the 6-position .Chemical Reactions Analysis

Trifluoromethylpyridine derivatives have been used in a variety of chemical reactions. For example, a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity . The carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

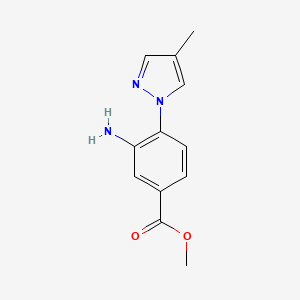

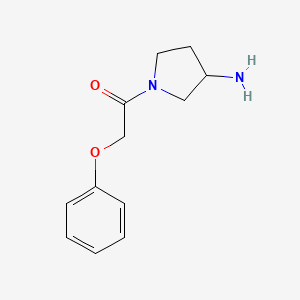

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid: is a valuable building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds . Researchers utilize this compound for the synthesis of various heterocyclic structures that are prevalent in pharmaceuticals. The imidazo[1,2-a]pyridine moiety is a common core in medicinal chemistry, often used to create compounds with potential therapeutic effects.

Drug Discovery

In drug discovery, this compound serves as a precursor for the development of new drugs. Its structural motif is found in molecules that interact with central nervous system receptors and enzymes . This makes it a candidate for the synthesis of compounds with potential applications in treating neurological disorders.

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its ability to form stable pi-pi interactions makes it suitable for creating materials with specific electronic properties .

Agricultural Chemistry

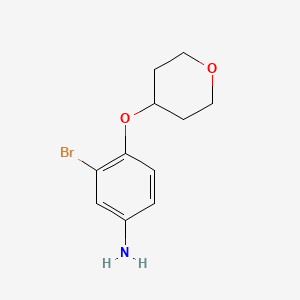

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid: is also explored in agricultural chemistry for the synthesis of herbicides and pesticides. Its derivatives can act as active ingredients that target specific enzymes or receptors in pests .

Fluorescent Probes

Researchers have utilized this compound in the design of fluorescent probes for bioimaging. The imidazo[1,2-a]pyridine ring system can be functionalized to create probes that are sensitive to environmental changes, such as pH, which are useful in monitoring biological processes .

Antimicrobial Agents

The structural framework of this compound is investigated for its potential use in creating new antimicrobial agents. Its derivatives have been studied for activity against various bacterial strains, offering a pathway to novel antibiotics .

Zukünftige Richtungen

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-3-5(8(15)16)1-2-7(14)13-6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRESJPKJERQPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)

![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)

![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)